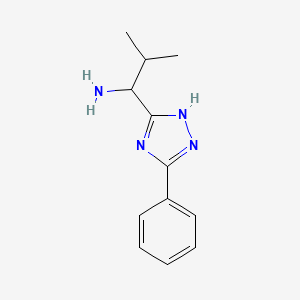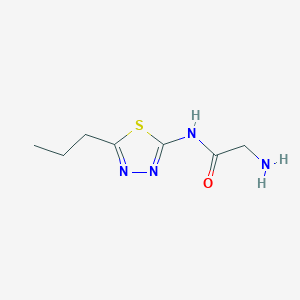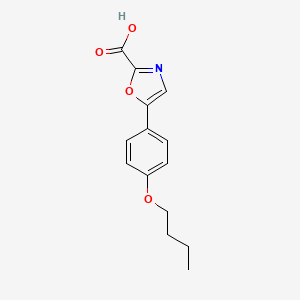![molecular formula C10H9N3S2 B15059682 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiocyanate group and two methyl groups attached to the benzothiazole ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione at low temperatures (0–10°C) . Another approach includes the Knoevenagel condensation reaction, Biginelli reaction, and molecular hybridization techniques .
Industrial Production Methods
Industrial production of this compound typically involves one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
2-Aminobenzothiazole: Lacks the thiocyanate and methyl groups.
5,6-Dimethylbenzothiazole: Similar structure but without the thiocyanate group.
Uniqueness
4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is unique due to the presence of both thiocyanate and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propiedades
Fórmula molecular |
C10H9N3S2 |
|---|---|
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate |
InChI |
InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13) |
Clave InChI |
JFOLIJXRWUGLGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


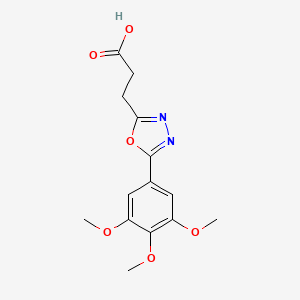
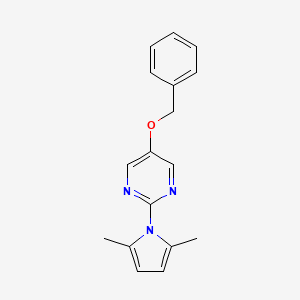
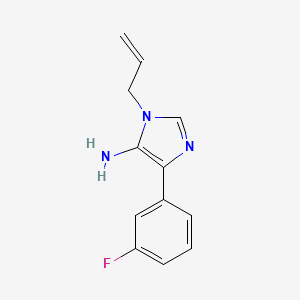
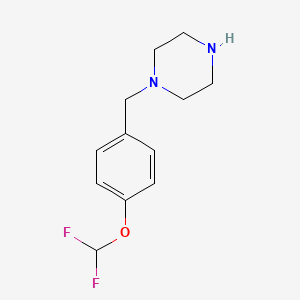
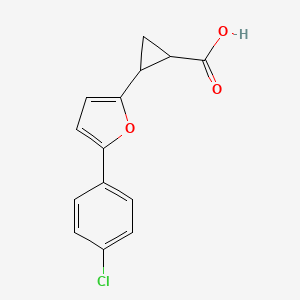
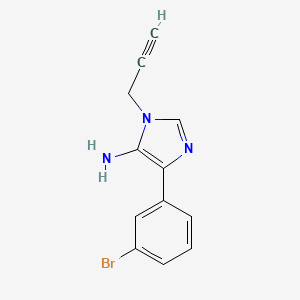
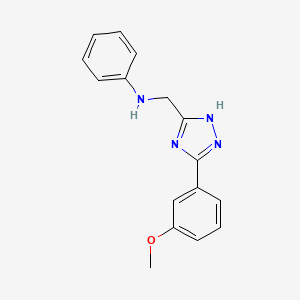

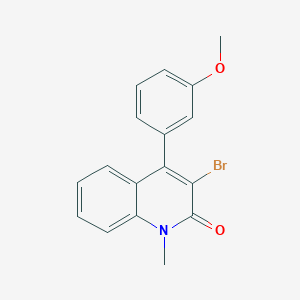
![1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B15059661.png)
